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Compound of Interest

Compound Name: 1,1,2,3,3-Pentaethylguanidine

Cat. No.: B081650

Penta-alkylated guanidines are emerging as a powerful class of organic superbases with a
diverse and expanding range of applications in catalysis, organic synthesis, and medicinal
chemistry. Their strong basicity, coupled with tunable steric and electronic properties, makes
them highly effective catalysts and valuable scaffolds in drug discovery. This guide provides a
comprehensive comparison of penta-alkylated guanidines with alternative compounds,
supported by experimental data, detailed protocols, and mechanistic insights to aid
researchers, scientists, and drug development professionals in harnessing their full potential.

Catalytic Applications: A Comparative Overview

Penta-alkylated guanidines, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have
demonstrated exceptional catalytic activity in a variety of organic transformations, often
outperforming other well-known organic bases.

Basicity Comparison

The remarkable catalytic efficiency of penta-alkylated guanidines stems from their high basicity.
The table below compares the pKa values of TBD with other common organic bases.
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. . pKa in Water
Base Structure pKa in Acetonitrile
(calculated)
15,7-
TBD triazabicyclo[4.4.0]dec  26.0 ~15.9
-5-ene
1,8-
DBU diazabicyclo[5.4.0lund  24.3 14.6[1]
ec-7-ene
1,1,3,3-
T™MG o ~23.3 13.6
tetramethylguanidine
tert-butylimino-
Phosphazene Base o )
tris(dimethylamino)ph 26.88 ~16.5

P1-t-Bu

osphorane

Data compiled from various sources. pKa values can vary depending on the measurement

conditions.

Michael Addition Reactions

Penta-alkylated guanidines are highly efficient catalysts for Michael addition reactions. The

following table summarizes the performance of TBD in the addition of various amines to

benzalphthalide, showcasing its superiority over other common catalysts.

Catalyst Time (h) Yield (%)
TBD 0.5 95

DBU 24 70

T™MG 48 40

DABCO 72 No reaction
DMAP 72 No reaction
MTBD 1 92
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Reaction conditions: benzalphthalide (0.5 mmol), amine (0.75 mmol), catalyst (0.15 mmol), and
toluene (0.5 mL) at room temperature.[2]

To a solution of benzalphthalide (111 mg, 0.5 mmol) and the desired amine (0.75 mmaol) in
toluene (0.5 mL) was added 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (20.9 mg, 0.15 mmol) at
room temperature. The reaction mixture was stirred for 30 minutes. Upon completion, the
solvent was evaporated under reduced pressure, and the residue was purified by column
chromatography on silica gel to afford the desired 3-hydroxyisoindolin-1-one product.

Asymmetric Catalysis

Chiral penta-alkylated guanidines have emerged as powerful organocatalysts for a wide range
of asymmetric transformations, including alkylations, Michael additions, and Henry reactions.[3]
[4] These catalysts can achieve high levels of enantioselectivity and diastereoselectivity.
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Asymmetric alkylation workflow.

Medicinal Chemistry Applications

The guanidinium group is a key pharmacophore in numerous biologically active molecules due
to its ability to engage in multiple non-covalent interactions.[5] Penta-alkylated guanidines,
particularly complex polycyclic alkaloids isolated from marine sponges, have demonstrated a
broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral
properties.
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Anticancer Activity

Several penta-alkylated guanidinium alkaloids have shown potent cytotoxicity against various
cancer cell lines.

Compound Cell Line IC50 (pM)
Ptilomycalin A HeLa (Cervix) 0.58
o NCCIT-R (Testicular, cisplatin-
Monanchocidin A _ <2
resistant)
Crambescidin 816 HepG2 (Liver) Sub-micromolar

Data compiled from various sources.[5]

Some pentacyclic guanidinium alkaloids induce apoptosis in cancer cells through the activation
of the MAPK/AP-1 signaling pathway.[5]
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Apoptosis induction by PGAs.

Antimicrobial Activity

Guanidine-containing compounds have shown efficacy against both Gram-positive and Gram-
negative bacteria.[6] The antimicrobial activity of several penta-alkylated guanidines is
summarized below.

Compound Organism MIC (pg/mL)
Guanidine-functionalized

) ] S. aureus 1-2
tertiary amide 1
Guanidine-functionalized ]

) ) E. coli 4-8
tertiary amide 1
Guanidine-functionalized )

P. aeruginosa 16.5-35.6

tertiary amide 2

MIC (Minimum Inhibitory Concentration) values are presented as a range for a series of related
compounds.[7]

Synthesis of Penta-alkylated Guanidines

A variety of synthetic methods have been developed to access penta-alkylated guanidines. A
common and efficient method involves the reaction of a carbamoyl chloride with a secondary
amine, followed by reaction with a primary amine.

Experimental Protocol: Synthesis of a Penta-alkylated
Guanidine

Step 1: Synthesis of the Tetrasubstituted Urea In a round-bottom flask, triethylamine (1.05 mol)
and a secondary amine (1.05 mol) are dissolved in dry acetonitrile (500 mL). The solution is
cooled to -10 °C, and a freshly distilled N,N-dialkylcarbamoyl chloride (1.05 mol) is added
dropwise with stirring.

Step 2: Formation of the Chloroformamidinium Chloride The resulting tetrasubstituted urea is
reacted with phosgene to generate the corresponding chloroformamidinium chloride in situ.
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Step 3: Guanidine Formation A primary amine is then added to the chloroformamidinium
chloride in the presence of triethylamine. The resulting pentasubstituted guanidinium chloride is
treated with a strong base, such as sodium hydroxide, to liberate the free penta-alkylated

guanidine.

Step 4: Purification The crude product is then purified by distillation or chromatography.
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Penta-alkylated guanidine synthesis.

Conclusion

Penta-alkylated guanidines represent a versatile and highly promising class of compounds for
researchers in catalysis and medicinal chemistry. Their strong basicity and tunable nature have
led to the development of highly efficient catalysts for a range of organic reactions.
Furthermore, the diverse biological activities of naturally occurring and synthetic penta-
alkylated guanidines highlight their potential as leads for the development of new therapeutic
agents. This guide provides a starting point for exploring the vast potential of these fascinating
molecules, offering a comparative look at their performance and detailed protocols to facilitate
their application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://hrcak.srce.hr/file/194352
https://www.researchgate.net/publication/328603812_Chiral_guanidines_and_their_derivatives_in_asymmetric_synthesis
https://pubs.rsc.org/en/content/articlelanding/2018/cs/c7cs00792b
https://pubs.rsc.org/en/content/articlelanding/2018/cs/c7cs00792b
https://pubmed.ncbi.nlm.nih.gov/31562680/
https://pubmed.ncbi.nlm.nih.gov/31562680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5494716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5494716/
https://www.mdpi.com/2079-6382/13/7/609
https://www.mdpi.com/2079-6382/13/7/609
https://www.researchgate.net/publication/396114328_Antibacterial_peptidomimetics_based_on_guanidine-functionalized_di-tertiary_amides
https://www.benchchem.com/product/b081650#literature-review-of-the-applications-of-penta-alkylated-guanidines
https://www.benchchem.com/product/b081650#literature-review-of-the-applications-of-penta-alkylated-guanidines
https://www.benchchem.com/product/b081650#literature-review-of-the-applications-of-penta-alkylated-guanidines
https://www.benchchem.com/product/b081650#literature-review-of-the-applications-of-penta-alkylated-guanidines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b081650?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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